3-Chloro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Chloro-5-(trifluoromethyl)phenylboronic acid, or 3-C5TFPBA, is a boronic acid derivative that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in various organic solvents, such as methanol, ethanol, and acetone. 3-C5TFPBA has a wide range of uses, including in biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Preparation of Phenylboronic Catechol Esters
Phenylboronic acids, such as “3-Chloro-5-(trifluoromethyl)phenylboronic acid”, can be used in the preparation of phenylboronic catechol esters . These esters are often used in various chemical reactions due to their stability and reactivity.
Determination of Lewis Acidity
This compound can be used in the determination of Lewis acidity . Lewis acids are substances that can accept a pair of electrons, and the ability to measure their acidity is crucial in many areas of chemistry.
Synthesis of Benzopyranone Derivatives
Benzopyranone derivatives have been synthesized using phenylboronic acids, including "3-Chloro-5-(trifluoromethyl)phenylboronic acid" . These derivatives are often used in medicinal chemistry due to their biological activity.
4. Synthesis of Multisubstituted Olefins and Conjugate Dienes This compound can be used in the synthesis of multisubstituted olefins and conjugate dienes . These types of compounds are important in organic chemistry and materials science.
Suzuki Cross-Coupling Reactions
“3-Chloro-5-(trifluoromethyl)phenylboronic acid” can be used in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction, which is widely used in organic synthesis.
6. Preparation of Fluorinated Aromatic Poly (Ether-Amide)s This compound can be used in the preparation of fluorinated aromatic poly (ether-amide)s . These types of polymers have a wide range of applications, including in the production of high-performance materials.
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOZHNVFRLIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590376 | |
Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1160561-31-8 | |
Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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